1-Biphenyl-2-Ylmethanamine
Overview
Description
“1-Biphenyl-2-Ylmethanamine” is a small molecule that is classified as an experimental compound . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular formula of “1-Biphenyl-2-Ylmethanamine” is C13H13N . The average weight is 183.249 and the monoisotopic weight is 183.104799421 . The InChI Key is YHXKXVFQHWJYOD-UHFFFAOYSA-N .
Scientific Research Applications
Tyrosinase Inhibition : Biphenyl-based compounds have been studied for their anti-tyrosinase activities, which are significant in the field of dermatology and cosmetic science. Specifically, certain biphenyl ester derivatives have shown comparable inhibitory effects to the standard inhibitor kojic acid (Kwong et al., 2017).
Cancer Research : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, synthesized from various amines including biphenyl-2-ylmethanamine, have shown promising anticancer activities against different cancer cell lines (Kumar et al., 2013).
Antimicrobial Activity : N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, synthesized using biphenyl-2-ylmethanamine, displayed effective antibacterial activity in a study, highlighting its potential use in antimicrobial applications (Cakmak et al., 2022).
Synthesis of Novel Compounds : Biphenyl-2-ylmethanamine has been used in the synthesis of various novel compounds, such as N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives, which are valuable for their potential applications in medicinal chemistry (Kas’yan et al., 2011).
Neurokinin-1 Receptor Antagonist : A water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral clinical administration was synthesized using biphenyl-2-ylmethanamine, highlighting its importance in pharmaceutical development (Harrison et al., 2001).
Drug Discovery : Orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, synthesized from biphenyl-2-ylmethanamine, are important in drug discovery due to their use as building blocks in medicinal chemistry (Košak et al., 2014).
Electrochromic Systems : Biphenyl-2,2'-diylbis(diarylmethanol)s synthesized using biphenyl-2-ylmethanamine were used in electrochromic systems, demonstrating their utility in materials science (Ishigaki et al., 2011).
Anti-Inflammatory Activity : Compounds bearing biphenyl moiety, synthesized using biphenyl-2-ylmethanamine, showed significant anti-inflammatory activity, indicating their potential in the treatment of inflammatory diseases (Reddy & Kathale, 2017).
Antiglioma Activity : Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, involving biphenyl-2-ylmethanamine, were discovered to have antiglioma activity, underscoring their potential use in cancer therapy (Mohler et al., 2006).
Sensors and Detection : New luminescent Zn(II)-based sensors for the detection of Fe3+ were developed using biphenyl-2-ylmethanamine, highlighting its application in the field of sensor technology (Li & He, 2022).
properties
IUPAC Name |
(2-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKXVFQHWJYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940902 | |
Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-Ylmethanamine | |
CAS RN |
1924-77-2 | |
Record name | 1924-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1924-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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